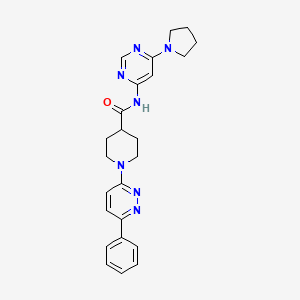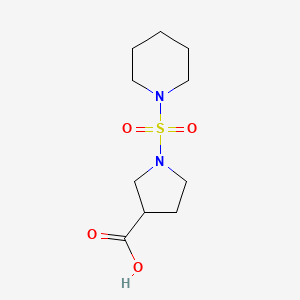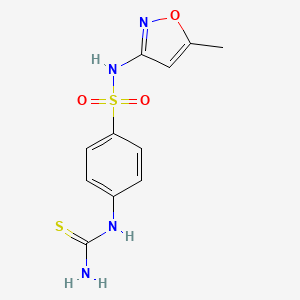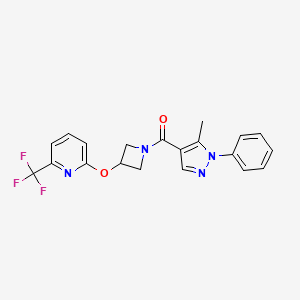![molecular formula C7H9N5 B2964141 1-[1-(1H-pyrazol-3-yl)ethyl]-1H-1,2,4-triazole CAS No. 303996-69-2](/img/structure/B2964141.png)
1-[1-(1H-pyrazol-3-yl)ethyl]-1H-1,2,4-triazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[1-(1H-pyrazol-3-yl)ethyl]-1H-1,2,4-triazole is a heterocyclic compound that features both pyrazole and triazole rings. These structures are known for their significant roles in medicinal chemistry due to their diverse biological activities. The compound’s unique structure allows it to participate in various chemical reactions, making it a valuable entity in scientific research and industrial applications.
Mecanismo De Acción
Target of Action
The compound “1-[1-(1H-pyrazol-3-yl)ethyl]-1H-1,2,4-triazole” is a heterocyclic compound that contains both pyrazole and triazole rings . Pyrazole derivatives have been found to have a wide range of biological activities . .
Mode of Action
It is known that pyrazole derivatives can interact with multiple receptors, which can lead to a variety of biological effects . The specific interactions of this compound with its targets would depend on the specific structure and properties of the compound and the target.
Biochemical Pathways
Pyrazole derivatives have been found to have a wide range of biological activities, suggesting that they may affect multiple biochemical pathways .
Result of Action
Pyrazole derivatives have been found to have a wide range of biological activities, suggesting that they may have multiple effects at the molecular and cellular level .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-[1-(1H-pyrazol-3-yl)ethyl]-1H-1,2,4-triazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 3-(1H-pyrazol-3-yl)propan-1-one with hydrazine hydrate under acidic conditions to form the triazole ring. The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of environmentally benign solvents and catalysts, are often employed to minimize the environmental impact .
Análisis De Reacciones Químicas
Types of Reactions: 1-[1-(1H-pyrazol-3-yl)ethyl]-1H-1,2,4-triazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or aryl halides in the presence of a base like potassium carbonate.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups onto the pyrazole or triazole rings .
Aplicaciones Científicas De Investigación
1-[1-(1H-pyrazol-3-yl)ethyl]-1H-1,2,4-triazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antimicrobial, anti-inflammatory, and anticancer properties.
Industry: Utilized in the development of agrochemicals and materials science
Comparación Con Compuestos Similares
1H-pyrazole: A simpler structure with similar reactivity but lacking the triazole ring.
1,2,4-triazole: Another heterocycle with similar properties but without the pyrazole ring.
Pyrazolo[1,5-a]pyrimidine: A fused heterocycle with both pyrazole and pyrimidine rings
Uniqueness: 1-[1-(1H-pyrazol-3-yl)ethyl]-1H-1,2,4-triazole is unique due to its combination of pyrazole and triazole rings, which confer a distinct set of chemical and biological properties.
Propiedades
IUPAC Name |
1-[1-(1H-pyrazol-5-yl)ethyl]-1,2,4-triazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N5/c1-6(7-2-3-9-11-7)12-5-8-4-10-12/h2-6H,1H3,(H,9,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUQYUICLZWLXOV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=NN1)N2C=NC=N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-(1-Methyl-5,7-dihydro-4H-pyrrolo[2,3-c]pyridin-6-yl)prop-2-en-1-one](/img/structure/B2964058.png)
![(5E)-1-[(2-Methylpropan-2-yl)oxycarbonyl]-3,4,7,8-tetrahydro-2H-azocine-6-carboxylic acid](/img/structure/B2964059.png)

![(E)-3-(4-tert-butylanilino)-1-[4-[(2-chloro-6-fluorophenyl)methoxy]phenyl]prop-2-en-1-one](/img/structure/B2964061.png)
![1-(4-bromophenyl)-2-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}phenoxy)ethan-1-one](/img/structure/B2964064.png)

![1-{3-[(3-Bromopyridin-4-yl)oxy]pyrrolidin-1-yl}-4,4,4-trifluorobutan-1-one](/img/structure/B2964069.png)
![N-(5-{[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]sulfamoyl}-1,3-thiazol-2-yl)acetamide](/img/structure/B2964071.png)


![N-{[5-(3-nitrophenyl)-1,3,4-oxadiazol-2-yl]methyl}cyclopropanamine](/img/structure/B2964078.png)
![N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-fluorobenzenesulfonamide](/img/structure/B2964079.png)
![3-(4-ethoxybenzenesulfonyl)-1-[(3-fluorophenyl)methyl]-6,7-dimethoxy-1,4-dihydroquinolin-4-one](/img/structure/B2964080.png)

